1-Cinnamoylpiperazine

Description

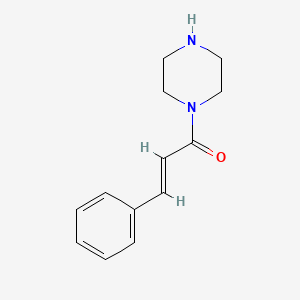

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCYXQODDJUHQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-27-6, 84935-37-5 | |

| Record name | 55486-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 84935-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cinnamoylpiperazine and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing the 1-cinnamoylpiperazine (B1353694) core and its analogs primarily rely on robust and well-understood reactions such as amidation and the Wittig reaction.

Amidation Reactions for Cinnamoylpiperazine Core Synthesis

The most direct method for constructing the this compound backbone is through an amidation reaction. This involves the formation of an amide bond between the piperazine (B1678402) nucleus and a cinnamoyl precursor. Typically, an activated form of cinnamic acid, such as cinnamoyl chloride, is reacted with piperazine. The high reactivity of the acyl chloride facilitates the nucleophilic attack by one of the secondary amines of the piperazine ring.

To achieve mono-acylation and prevent the formation of the di-substituted byproduct (1,4-dicinnamoylpiperazine), it is common to use a protecting group on one of the piperazine nitrogens, such as the Boc (tert-butyloxycarbonyl) group. For example, 1-Boc-piperazine can be reacted with cinnamoyl chloride, followed by the deprotection of the Boc group to yield the desired this compound nih.gov. The reaction conditions, such as temperature and the molar ratio of reactants, are crucial to control the selectivity and yield of the product nih.gov.

Alternative amidation protocols may employ coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction between cinnamic acid and piperazine directly researchgate.net.

Table 1: Representative Amidation Reaction Conditions

| Cinnamic Acid Source | Piperazine Source | Coupling Reagent/Method | Key Features |

|---|---|---|---|

| Cinnamoyl chloride | Piperazine | Schotten-Baumann conditions | Direct, high-yielding but can produce di-substituted product. |

| Cinnamic acid | 1-Boc-piperazine | EDC/HOBt | Good control for mono-substitution; requires subsequent deprotection step. nih.gov |

| Cinnamic acid | Piperazine | Acyl chloride formation followed by amidation | Two-step process offering good yield and control. |

Wittig Reaction Pathways for Cinnamamide (B152044) Derivatives

The Wittig reaction is a powerful and widely used method for synthesizing alkenes, making it highly suitable for constructing the α,β-unsaturated carbonyl system of cinnamamide derivatives libretexts.org. This reaction creates the carbon-carbon double bond by reacting a phosphorus ylide (also known as a Wittig reagent) with an aldehyde or ketone libretexts.orgudel.edu.

For the synthesis of cinnamamide derivatives, a phosphorus ylide containing the piperazine amide moiety is reacted with benzaldehyde (B42025) (or a substituted benzaldehyde). The general pathway involves:

Preparation of the Phosphonium (B103445) Salt : Triphenylphosphine (B44618) is reacted with an α-halo amide of piperazine to form a phosphonium salt.

Formation of the Ylide : The phosphonium salt is deprotonated with a strong base, such as n-butyllithium or potassium tert-butoxide, to generate the reactive ylide webassign.net.

Reaction with Aldehyde : The ylide then reacts with an appropriate aromatic aldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene (the cinnamoyl group) and triphenylphosphine oxide udel.eduwebassign.net. The formation of the highly stable phosphorus-oxygen bond in triphenylphosphine oxide is the driving force for this reaction udel.edu.

This pathway is particularly valuable for creating derivatives with various substituents on the phenyl ring by simply changing the starting aromatic aldehyde.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, stereocontrol, and sustainability. Advanced strategies for synthesizing this compound derivatives incorporate these principles.

Stereoselective Synthesis Approaches

The double bond of the cinnamoyl group can exist as either the E (trans) or Z (cis) isomer. For many applications, a specific stereoisomer is required. The Wittig reaction offers a degree of stereocontrol. The use of stabilized ylides, which typically have an electron-withdrawing group attached to the carbanion, generally favors the formation of the thermodynamically more stable E-isomer webassign.net. Since the piperazine amide group is electron-withdrawing, its corresponding ylide is stabilized, leading predominantly to the (E)-1-cinnamoylpiperazine derivative.

Solvent-free Wittig reactions have also been shown to proceed with excellent stereoselectivity, providing a greener alternative while maintaining high yields of the desired trans isomer semanticscholar.org.

Green Chemistry Principles in Cinnamoylpiperazine Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances pfizer.com. These principles are increasingly being applied to the synthesis of cinnamoylpiperazine and its analogs.

Key green approaches include:

Solvent-Free Reactions : Performing reactions without a solvent, or "neat," minimizes waste and avoids the environmental impact of volatile organic compounds. The Wittig reaction, for instance, can be effectively carried out under solvent-free conditions by mixing the solid phosphorane reagent directly with the liquid aldehyde webassign.netsemanticscholar.org.

Use of Greener Solvents : When a solvent is necessary, water is an excellent green alternative. The rate of some Wittig reactions has been shown to be unexpectedly accelerated in water jetir.org.

Waste Prevention : The core principle of green chemistry is to prevent waste rather than treat it after it has been created nih.gov. This is achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to waste reduction mdpi.com.

Table 2: Green Synthesis Approaches for Cinnamamides

| Green Principle | Application in Synthesis | Advantages |

|---|---|---|

| Waste Prevention | One-pot synthesis of derivatives. mdpi.com | Reduced waste, energy consumption, and purification steps. |

| Safer Solvents | Using water as a reaction medium for Wittig reactions. jetir.org | Environmentally benign, low cost, enhanced reaction rates. |

| Energy Efficiency | Solvent-free Wittig reactions at room temperature. webassign.netsemanticscholar.org | Reduced energy demand, simpler procedure. |

Derivatization Techniques for Structural Diversity

The this compound scaffold allows for extensive derivatization to create a library of compounds for structure-activity relationship (SAR) studies. Modifications can be made at two primary sites: the phenyl ring of the cinnamoyl group and the second nitrogen atom of the piperazine ring.

Modification of the Phenyl Ring : A wide array of substituted benzaldehydes can be used in the Wittig reaction to introduce various functional groups (e.g., hydroxyl, methoxy, nitro, halo) onto the phenyl ring. These substitutions can significantly alter the electronic and steric properties of the molecule.

N-Substitution of the Piperazine Ring : The free secondary amine on the piperazine ring is a convenient handle for further functionalization. It can undergo a variety of reactions, such as alkylation, acylation, or reductive amination, to introduce diverse substituents. For instance, reacting this compound with different alkyl halides or acyl chlorides can yield a series of N-substituted derivatives.

These derivatization techniques are crucial for fine-tuning the properties of the parent compound for specific applications.

Modification of the Cinnamoyl Moiety

One of the primary strategies for diversifying the this compound scaffold is the modification of the cinnamoyl group, particularly the phenyl ring. The Wittig reaction is a convenient and widely used method to achieve this. This reaction involves the use of a Wittig reagent containing a piperazine moiety which is then reacted with various substituted aromatic aldehydes. This approach allows for the introduction of a wide range of substituents onto the phenyl ring of the cinnamoyl group, thereby altering the electronic and steric properties of the molecule. researchgate.net

The general scheme for this synthesis involves the reaction of a piperazine-containing phosphonium ylide with a substituted benzaldehyde. The nature of the substituent on the aromatic aldehyde directly translates to the substitution pattern on the final this compound derivative.

Table 1: Examples of this compound Derivatives Synthesized via the Wittig Reaction

| Entry | Aromatic Aldehyde | Resulting Cinnamoyl Moiety |

| 1 | Benzaldehyde | Cinnamoyl |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorocinnamoyl |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxycinnamoyl |

| 4 | 4-Nitrobenzaldehyde | 4-Nitrocinnamoyl |

| 5 | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxycinnamoyl |

This table is illustrative and based on the general applicability of the Wittig reaction with various aromatic aldehydes as described in the literature. researchgate.net

Substitution on the Piperazine Ring

Another key avenue for the synthesis of diverse this compound derivatives is through substitution at the N4 position of the piperazine ring. This modification is often achieved by reacting this compound, which has a free secondary amine group, with a variety of electrophilic reagents. This allows for the introduction of a wide array of functional groups, including alkyl, acyl, and aryl moieties.

A common method involves the acylation of this compound with acid chlorides. For instance, the reaction of this compound with cinnamoyl chloride in the presence of a base like triethylamine (B128534) can be used to synthesize N,N'-dicinnamoylpiperazine. google.com Similarly, other acyl chlorides, such as 1-adamantane carbonyl chloride, can be used to introduce bulky aliphatic groups onto the piperazine nitrogen. google.com

Furthermore, N-arylpiperazine derivatives can be synthesized through reactions like the Buchwald-Hartwig amination or nucleophilic aromatic substitution. nih.gov For example, fluorinated pyridinyl groups have been successfully introduced at the N4 position. nih.gov The synthesis of 1-cinnamyl-4-(6-fluoropyridin-2-yl)piperazine has been reported with a 49% yield. nih.gov

Table 2: Examples of N-Substituted this compound Derivatives

| Entry | Reagent | N4-Substituent | Reference |

| 1 | Cinnamoyl chloride | Cinnamoyl | google.com |

| 2 | 1-Adamantane carbonyl chloride | 1-Adamantane carbonyl | google.com |

| 3 | 2,6-Difluoropyridine | 6-Fluoropyridin-2-yl | nih.gov |

| 4 | 4-Fluorobenzoyl chloride | 4-Fluorobenzoyl | nih.gov |

Introduction of Heterocyclic Systems

The incorporation of additional heterocyclic rings into the this compound structure is a valuable strategy for generating novel derivatives with potentially enhanced biological activities. These heterocyclic moieties can be attached at either the cinnamoyl or the piperazine part of the molecule.

One approach involves the synthesis of derivatives where a heterocyclic ring is attached to the piperazine nitrogen. For example, novel thiazolinylphenyl-piperazines have been synthesized. nih.gov This involves a multi-step synthesis starting with the appropriate x-(1-piperazinyl)benzonitrile, which is then reacted with 2-aminoethane-1-thiol hydrochloride to form the 4,5-dihydrothiazole ring. nih.gov

Another strategy involves the synthesis of more complex fused heterocyclic systems incorporating the piperazine ring. For instance, 3-(4-arylpiperazin-1-yl)cinnolines have been synthesized through the intramolecular cyclization of respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones. mdpi.com This method provides a pathway to cinnoline (B1195905) derivatives, which are themselves a class of biologically active heterocyclic compounds. mdpi.com

Table 3: Examples of this compound Derivatives with Introduced Heterocyclic Systems

| Entry | Introduced Heterocycle | Point of Attachment | Synthetic Approach | Reference |

| 1 | 4,5-Dihydrothiazole | Piperazine Nitrogen | Reaction of piperazinylbenzonitrile with 2-aminoethane-1-thiol hydrochloride | nih.gov |

| 2 | Cinnoline | Fused with Piperazine Precursor | Intramolecular cyclization of an arylhydrazono-propan-2-one derivative | mdpi.com |

These synthetic methodologies provide a versatile platform for the generation of a large library of this compound derivatives, enabling extensive exploration of their chemical space and biological properties.

Pharmacological Spectrum and Therapeutic Potential

Central Nervous System (CNS) Activities

The central nervous system (CNS) is comprised of the brain and spinal cord, acting as the primary control center for the body, governing thoughts, movements, emotions, and essential bodily functions. medicalnewstoday.comyoutube.comyoutube.com Derivatives of the 1-cinnamoylpiperazine (B1353694) structure have been investigated for their potential to modulate CNS activity, demonstrating a range of promising effects.

Antinociceptive agents are substances that reduce sensitivity to painful stimuli. Research into compounds structurally related to this compound has revealed significant potential in pain management. For instance, a study on novel cannabidiol (B1668261) (CBD)-based terpene-cinnamoyl-acyl-hydrazone analogues identified compounds with promising antinociceptive activity in animal models of acute pain, suggesting they could be starting points for developing new pain-relief drug candidates. mdpi.com Similarly, a piperazine (B1678402) derivative, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1), demonstrated significant antinociceptive properties in both inflammatory and neuropathic pain models in mice. nih.govresearchgate.net LPP1 was effective in both the early (neurogenic) and late (inflammatory) phases of the formalin test and increased pain thresholds in diabetic neuropathic mice. nih.govresearchgate.net These findings highlight the potential of the piperazine moiety, a key component of this compound, in the development of new analgesics.

Anticonvulsants, also known as antiseizure medications, are a class of drugs used to treat epileptic seizures by suppressing the excessive and uncontrolled firing of neurons. wikipedia.orgnih.gov The piperazine nucleus is a common feature in various anticonvulsant agents. Studies on N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl-pyrrolidine-2,5-dione showed that compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione structure exhibited notable anticonvulsant activity in the maximal electroshock (MES) seizure test in mice. nih.gov The most potent derivatives in this series contained a chlorine atom on the aromatic ring. nih.gov This indicates that the piperazine group, when incorporated into specific molecular frameworks, can contribute significantly to anticonvulsant effects.

Sedatives are substances that depress the central nervous system, resulting in calmness, relaxation, and reduced irritability. clevelandclinic.orgbritannica.comwikipedia.org At higher doses, these agents can induce sleep and are therefore often referred to as sedative-hypnotics. britannica.com The mechanism of action for many sedatives involves enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which slows down brain activity. clevelandclinic.orgmedscape.com Research into pyrimidyl-piperazine derivatives has identified new compounds with sedative and hypnotic activity comparable to the established agent zopiclone. nih.gov Structural analysis revealed that specific modifications to the piperazine structure influenced the ability of these compounds to inhibit locomotor activity and disturb motor coordination, which are characteristic effects of sedative agents. nih.gov

Depression is a mood disorder characterized by persistent feelings of sadness and a loss of interest. mdpi.commdpi.com The development of new antidepressant drugs is an ongoing area of research. Arylpiperazine derivatives have shown promise in this field. A study evaluating new arylpiperazine derivatives with isonicotinic and picolinic nuclei found that two compounds, 4p and 3o, exhibited antidepressant-like activity in animal models. nih.govresearchgate.net The effects of these compounds appear to be mediated through interactions with the serotonergic system, particularly the 5-HT1A receptors. nih.govresearchgate.net This suggests that the piperazine scaffold can be a valuable component in the design of novel antidepressant agents.

Neuroprotection refers to the preservation of neuronal structure and function. Piperazine-containing compounds have been investigated for their potential to protect against neuronal damage in neurodegenerative disorders like Alzheimer's disease. nih.gov Piperine (B192125), an alkaloid with a structure related to the cinnamoyl group, has demonstrated neuroprotective actions in various experimental models. mdpi.com It has been shown to protect against kainic acid-induced neurotoxicity by modulating the nerve growth factor (NGF) signaling pathway, thereby preventing neuronal loss and maintaining memory function in rats. mdpi.com Furthermore, hybrid molecules incorporating a piperazine moiety have been shown to reduce both amyloid and Tau pathologies, key hallmarks of Alzheimer's, and preserve memory in preclinical models. nih.gov

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance has created an urgent need for new and effective antimicrobial agents. mdpi.com The cinnamoylpiperazine structure and its analogues have been a focus of such research, demonstrating broad-spectrum activity against various pathogenic bacteria and fungi. nih.gov

Synthetic cinnamides and cinnamates derived from a cinnamoyl nucleus have been evaluated for their antimicrobial potential. mdpi.com Studies have shown that certain derivatives possess significant antifungal and antibacterial properties. For example, butyl cinnamate (B1238496) was identified as having a strong antifungal profile, while 4-isopropylbenzylcinnamide showed the best antibacterial activity. mdpi.com The mechanism of antifungal action for some of these compounds involves direct interaction with ergosterol (B1671047) in the fungal cell membrane and interference with the cell wall. mdpi.com

Piperazine derivatives have also been extensively studied for their antimicrobial properties. researchgate.netijcmas.comekb.eg Novel piperazine molecules have shown potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. ijcmas.comnih.gov For instance, the piperazine compound RL-308 proved to be highly effective against Shigella flexineri, S. aureus, and MRSA. ijcmas.com The antimicrobial action of some piperazine-based polymers is attributed to a "contact-killing" mechanism, where the polymer disrupts the bacterial cell membrane, leading to leakage of cellular contents. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) findings for several cinnamoyl and piperazine derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Butyl Cinnamate (Compound 6) | Fungi | 626.62 µM | mdpi.com |

| Propyl Cinnamate (Compound 4) | Fungi | 672.83 µM | mdpi.com |

| Ethyl Cinnamate (Compound 3) | Fungi | 726.36 µM | mdpi.com |

| 4-isopropylbenzylcinnamide (Compound 18) | S. aureus | 458.15 µM | mdpi.com |

| Decyl Cinnamate (Compound 9) | Bacteria | 550.96 µM | mdpi.com |

| RL-308 | Shigella flexineri | 2 µg/mL | ijcmas.com |

| RL-308 | S. aureus | 4 µg/mL | ijcmas.com |

| RL-308 | MRSA | 16 µg/mL | ijcmas.com |

Antibacterial Efficacy

Derivatives incorporating the cinnamoylpiperazine scaffold have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Research into quinoxaline-based compounds, some featuring a piperazine moiety, has revealed moderate to good antibacterial action. Specifically, certain derivatives showed significant efficacy against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL. nih.gov Activity was also observed against Bacillus subtilis (MICs of 8–32 μg/mL), Methicillin-resistant S. aureus (MRSA) (MICs of 8–32 μg/mL), and Escherichia coli (MICs of 4–32 μg/mL). nih.gov One potent broad-spectrum agent from this class, compound 5p , was found to exert its antibacterial effect by disrupting the bacterial cell membrane's structural integrity, leading to the leakage of intracellular components and cell death. nih.gov

Furthermore, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) , has shown excellent bactericidal activity against MRSA. mdpi.com Time-kill kinetic studies confirmed that NPDM is a potent bactericidal agent that causes time-dependent growth inhibition. mdpi.com

The essential oil of Cinnamomum aromaticum, rich in cinnamaldehyde (B126680) (a precursor to the cinnamoyl group), has also displayed superior efficacy against various bacterial strains. Its MIC was recorded at 0.039 mg/mL to 0.078 mg/mL against tested bacteria. mdpi.com

Table 1: Antibacterial Activity of Cinnamoyl and Piperazine Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoxaline-piperazine derivatives | Staphylococcus aureus | 4–16 | nih.gov |

| Bacillus subtilis | 8–32 | nih.gov | |

| MRSA | 8–32 | nih.gov | |

| Escherichia coli | 4–32 | nih.gov | |

| NPDM (Pleuromutilin derivative) | MRSA | Potent bactericidal activity | mdpi.com |

| Cinnamomum aromaticum EO | Various bacteria | 39-78 | mdpi.com |

Antifungal Efficacy

The cinnamoyl and piperazine moieties are integral to compounds showing significant antifungal properties, particularly against pathogenic yeasts and molds.

A piperazine propanol (B110389) derivative, GSI578 , was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a critical component of the fungal cell wall. nih.gov This compound exhibited in vitro antifungal activity against important pathogens like Candida albicans and Aspergillus fumigatus. nih.gov Similarly, a series of (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives were found to strongly inhibit the morphological transition from yeast to hyphae in C. albicans, a key virulence factor, without affecting the pathogen's growth rate. nih.gov

Cinnamaldehyde, a key component of cinnamon, has demonstrated high antimycotic activity against Candida species. Studies have reported its fungistatic and fungicidal properties, with mean MIC and Minimum Fungicidal Concentration (MFC) values of 50.05 mg/L and 109.26 mg/L, respectively, against a panel of clinical Candida strains. mdpi.com Time-kill curve analysis showed that cinnamaldehyde led to a total loss of viable Candida cells within four hours. mdpi.com The essential oil of Cinnamomum aromaticum also showed activity against yeast strains with MICs between 0.039 mg/mL and 0.078 mg/mL. mdpi.com

Additionally, s-triazine derivatives incorporating piperazine have been explored for their antifungal potential. Certain thiazolidin-4-one fused s-triazine hybrids displayed considerable activity against Aspergillus niger and Candida albicans, with MIC values ranging from 3.12 to 25 μg/mL. mdpi.com

Table 2: Antifungal Activity of Cinnamoyl and Piperazine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Measurement (μg/mL) | Reference |

|---|---|---|---|

| GSI578 (Piperazine propanol) | Candida albicans, Aspergillus fumigatus | IC50 = 0.16 (enzyme inhibition) | nih.gov |

| Cinnamaldehyde | Candida spp. | MIC = 50.05, MFC = 109.26 | mdpi.com |

| s-Triazine-thiazolidin-4-one hybrids | Aspergillus niger | MIC = 3.12–25 | mdpi.com |

| Candida albicans | MIC = 3.12–25 | mdpi.com | |

| Cinnamomum aromaticum EO | Yeast strains | MIC = 39-78 | mdpi.com |

Antimycobacterial Activity

Derivatives containing the cinnamoylpiperazine structure have been investigated for their potential in treating mycobacterial infections, including those caused by Mycobacterium tuberculosis.

A notable example is the rifamycin (B1679328) derivative 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) . This compound demonstrated significantly lower radiometric MICs for M. tuberculosis compared to rifampin. nih.gov The MIC at which 90% of rifampin-susceptible strains were inhibited was ≤ 0.25 µg/ml for T9. nih.gov T9 also showed potent activity against Mycobacterium avium complex (MAC) strains, with an MIC90 of ≤ 0.125 µg/ml. nih.gov Importantly, T9 exhibited high in vitro bactericidal and intracellular activities superior to rifampin against both M. tuberculosis and MAC strains. nih.gov

Other studies have focused on N-arylpiperazines, which represent a related structural class. These compounds have been identified in many effective antimycobacterial agents. mdpi.com For instance, certain 1,3,5-triazine (B166579) derivatives containing a piperazinyl group were tested against the M. tuberculosis H37Rv strain. researchgate.net One of the most potent compounds, 5n , was found to be as effective as the standard drug ethambutol, completely inhibiting bacterial growth at an MIC of 3.12 µg/mL. researchgate.net

Table 3: Antimycobacterial Activity of Cinnamoyl and Piperazine Derivatives

| Compound/Derivative | Mycobacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| T9 (Rifamycin derivative) | M. tuberculosis (RIF-susceptible) | ≤ 0.25 (MIC90) | nih.gov |

| M. avium complex (MAC) | ≤ 0.125 (MIC90) | nih.gov | |

| 5n (Piperazinyl-s-triazine) | M. tuberculosis H37Rv | 3.12 | researchgate.net |

Antibiofilm Activity

The formation of biofilms is a major contributor to antibiotic resistance. Compounds derived from cinnamaldehyde and piperazine have shown the ability to both inhibit biofilm formation and disrupt established biofilms.

Cinnamaldehyde, when loaded onto chitosan (B1678972) nanoparticles, demonstrated enhanced efficacy in removing Staphylococcus aureus biofilms. nih.gov These nanoparticles could eradicate up to 61% of the biofilm. nih.gov The antibiofilm activity was found to be concentration-dependent. nih.gov Similarly, the essential oil of Cinnamomum verum, which contains cinnamaldehyde, has been shown to inhibit and eradicate biofilms of clinical Acinetobacter baumannii strains, with reductions of up to 71% in formed biofilms at a concentration of 1 mg/mL. mdpi.com This activity is attributed to mechanisms that include disruption of the cytoplasmic membrane and interference with quorum sensing systems. mdpi.com

Piperine, an alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), also exhibits significant antibiofilm properties. At concentrations up to 16 µg/mL, piperine showed efficient activity against S. aureus biofilms. nih.gov The underlying mechanism appears to involve the accumulation of reactive oxygen species within the bacterial cells. nih.gov In combination studies, piperine acted synergistically with the antibiotic kanamycin, leading to an 8- to 16-fold reduction in the minimum biofilm eradication concentration (MBEC) against Klebsiella pneumoniae. nih.gov

Antiviral Applications

The cinnamoylpiperazine scaffold and related structures have been incorporated into molecules with promising antiviral effects against a range of viruses, particularly DNA viruses.

The limonoid 1-cinnamoyl-3,11-dihydroxymeliacarpin (CDM) , isolated from Melia azedarach L., has demonstrated a potent antiherpetic effect. nih.gov Research showed that CDM effectively inhibited the multiplication of Herpes Simplex Virus type 2 (HSV-2) in epithelial cells. nih.gov

In the broader class of piperazine-containing compounds, various derivatives have been synthesized and tested for antiviral activity. For example, triazine analogues have been developed that show strong activity against a wide spectrum of DNA viruses, including adenoviruses, poxviruses, and herpesviruses such as HSV, varicella-zoster virus, and human cytomegalovirus. nih.gov Additionally, certain anthranilamide peptidomimetics containing a piperazine moiety have been synthesized. One such compound with a chloro substitution showed antiviral activity against HSV-1 with an IC50 of 14.8 µM. mdpi.com

Anti-inflammatory Effects

Cinnamoyl and piperazine derivatives have been shown to possess significant anti-inflammatory properties, acting through various mechanisms to modulate the inflammatory response.

The limonoid 1-cinnamoyl-3,11-dihydroxymeliacarpin (CDM) not only has antiviral effects but also acts as an immunomodulator. In murine macrophages, CDM increased the production of several cytokines, including TNF-α, IFN-γ, IL-6, and IL-10, both alone and in combination with HSV-2, suggesting a role in modulating the immune response to infection. nih.gov

Cinnamoyl derivatives, in general, protect intestinal Caco-2 cells from lipopolysaccharide (LPS)-induced inflammation by mitigating the overexpression of Toll-like receptor 4 (TLR4). nih.gov Cinnamic acid and cinnamaldehyde are known to exert anti-inflammatory activity by decreasing the expression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). mdpi.commdpi.com The anti-inflammatory effects of cinnamaldehyde have been linked to the interruption of IκBα degradation and the induction of Nrf2-related genes, which are known to inhibit TNF-α-induced expression of adhesion molecules like ICAM-1. mdpi.com

Piperine, which is structurally related, also demonstrates potent anti-inflammatory effects. In vitro studies on fibroblast-like synoviocytes stimulated by interleukin 1β (IL-1β), piperine inhibited the expression of IL-6 and matrix metalloproteinase-13 (MMP13) and dose-dependently reduced the production of prostaglandin (B15479496) E2 (PGE2). researchgate.net This effect was mediated by inhibiting the migration of activator protein 1 (AP-1), a key transcription factor in inflammation. researchgate.net

Antioxidant Properties

The antioxidant potential of compounds containing cinnamoyl and piperazine moieties has been well-documented. These compounds can neutralize harmful reactive oxygen species (ROS) through various mechanisms.

Cinnamic acid and cinnamaldehyde are recognized for their antioxidant activity. mdpi.com Piperine, a major component of plants from the Piper genus, acts as a powerful scavenger of superoxide (B77818) and hydroxyl radicals. nih.gov It has been shown to inhibit lipid peroxidation and can prevent the depletion of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov The antioxidant capacity of piperine and related compounds is often evaluated using assays such as the ferric reducing ability of plasma (FRAP) and by measuring their effect on antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). ptfarm.plmdpi.com

Studies on 1-(phenoxyethyl)-piperazine derivatives have highlighted the role of the piperazine structure in antioxidant properties. The addition of specific substituents to the molecule was found to influence the activity of antioxidant enzymes; for example, the presence of two methyl groups increased SOD activity. ptfarm.pl This indicates that the piperazine ring can serve as a valuable scaffold for designing novel antioxidant agents.

Anticancer and Cytotoxicity Studies

The therapeutic potential of compounds derived from the this compound scaffold has been investigated against various cancer cell lines. Research has focused on synthesizing and evaluating new derivatives for their cytotoxic and antiproliferative activities.

In one study, a series of new derivatives of 2-(4-cinnamoyl-1-piperazinyl)-quinoline were designed and synthesized to explore their potential as anticancer agents. The activity of these novel compounds was assessed using cell viability and wound healing assays. The findings indicated that the examined substances possess anticancer activity, with three compounds in particular strongly reducing the growth of B16F10 melanoma cells nih.gov.

Other research into arylpiperazine derivatives has also demonstrated significant cytotoxic effects. For instance, a series of novel arylpiperazine compounds were evaluated against human prostate cancer cell lines (PC-3, LNCaP, and DU145). Several of these compounds exhibited moderate to strong cytotoxic activities, with some showing greater potency than the reference drug naftopidil. Specifically, compounds 9 and 15 in the study showed strong cytotoxicity against LNCaP cells with IC₅₀ values below 5 μM, while compound 8 was most potent against DU145 cells with an IC₅₀ of 8.25 μM myskinrecipes.com.

Furthermore, the versatility of the piperazine ring is highlighted in its incorporation into various complex molecules. Novel vindoline-piperazine conjugates were synthesized and screened for antiproliferative activity across 60 human tumor cell lines. Among these, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine demonstrated a potent growth inhibition (GI₅₀) value of 1.00 μM against the MDA-MB-468 breast cancer cell line. Another derivative, featuring a 1-bis(4-fluorophenyl)methyl piperazine moiety, was highly effective against the HOP-92 non-small cell lung cancer cell line with a GI₅₀ value of 1.35 μM nih.govresearchgate.net. These studies underscore the importance of the piperazine scaffold as a valuable component in the design of new anticancer agents nih.gov.

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound Class | Specific Derivative | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| Arylpiperazine | Compound 9 | LNCaP (Prostate) | IC₅₀ | <5 | myskinrecipes.com |

| Arylpiperazine | Compound 15 | LNCaP (Prostate) | IC₅₀ | <5 | myskinrecipes.com |

| Arylpiperazine | Compound 8 | DU145 (Prostate) | IC₅₀ | 8.25 | myskinrecipes.com |

| Vindoline-Piperazine Conjugate | [4-(trifluoromethyl)benzyl]piperazine conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | nih.govresearchgate.net |

| Vindoline-Piperazine Conjugate | 1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | HOP-92 (Lung) | GI₅₀ | 1.35 | nih.govresearchgate.net |

Cardiovascular System Effects

While direct studies on the cardiovascular effects of this compound are limited, the broader class of piperazine derivatives has been the subject of significant pharmacological research, revealing a range of cardiovascular activities. These studies suggest that the piperazine moiety is a key pharmacophore for agents targeting the cardiovascular system.

Research into newly synthesized (fluorophenyl)piperazine derivatives has demonstrated notable beta-adrenolytic (β-blocker) and vasodilating effects. One such derivative was found to influence the contractility of isolated rat aorta preparations, indicating its potential mechanism of action as a vasodilator healthwire.pk. Further investigations into N-phenylpiperazine derivatives have identified them as potential β-blockers with combined vasodilator activity, making them candidates for antihypertensive treatments unisi.it.

In a different therapeutic approach, a novel nitric oxide (NO) donor analogue incorporating a piperazine ring was investigated for its influence on platelet activity. This compound, 1-(3-piperidinepropionyl)-4-(2-nitrooxy-3-piperidinepropyl) piperazine trihydrochloride, was found to favorably decrease platelet adhesion and aggregation, with a stronger effect on ADP-induced and collagen-induced aggregation than the model compound, nitroglycerin. These findings suggest that piperazine derivatives can be engineered as NO-donors for potential use in ischemic heart disease mdpi.com. The combination of a piperazine derivative with acefylline, a xanthine (B1682287) derivative, has also been noted to increase the risk of cardiovascular effects when used with beta-adrenergic agonists nih.gov.

Enzyme Inhibitory Activities

There is currently a lack of direct research evaluating this compound as an inhibitor of monoacylglycerol lipase (B570770) (MAGL). However, the piperazine scaffold is a prominent structural motif in the development of various potent and selective MAGL inhibitors. MAGL is a key enzyme in the endocannabinoid system, responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) frontiersin.org. Its inhibition is a therapeutic target for neurological disorders, inflammation, and cancer nih.gov.

Several classes of piperazine-containing compounds have been designed as MAGL inhibitors. For example, piperazine hexafluoroisopropyl (HFIP) carbamates and compounds featuring a pyrimidinyl piperazine fragment have been developed as potent inhibitors. A structure-based drug design approach led to the creation of novel piperazinyl pyrrolidin-2-ones as reversible MAGL inhibitors. Further research has produced 3-piperazinyl-azetidine diamides with significant inhibitory effects on MAGL. Although many reported reversible MAGL inhibitors are based on motifs containing a piperidine or piperazine ring linked to an amide group, the discovery of new chemotypes remains an active area of research.

Acetylcholinesterase (AChE) inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. While direct studies on this compound are not available, research on structurally similar compounds highlights the potential of the cinnamoyl moiety for AChE inhibition.

A study involving the design and synthesis of substituted cinnamoyl piperidinyl acetate (B1210297) derivatives identified several potent cholinesterase inhibitors. In this series, a derivative with a 2-chloro substitution on the cinnamoyl ring emerged as the most potent AChE inhibitor, with an IC₅₀ value of 19.74 ± 0.96 µM. Kinetic analysis revealed a mixed-type inhibition mechanism for this compound nih.gov. Molecular docking studies confirmed that the compound achieved stable interactions with both the catalytic and peripheral anionic sites of the AChE enzyme nih.gov. Although these findings are for piperidine analogues, the shared cinnamoyl scaffold suggests that cinnamoylpiperazine derivatives may also warrant investigation as potential AChE inhibitors.

Derivatives of this compound have been identified as effective inhibitors of tyrosinase, a key copper-containing enzyme that controls the production of melanin (B1238610) healthwire.pk. The inhibition of this enzyme is a primary target for developing agents to treat hyperpigmentation disorders.

In a study focused on structure-activity relationships, a series of cinnamoyl piperazine amides were synthesized and evaluated. The inclusion of a vinyl group in the cinnamoyl scaffold and specific substitutions on the piperazine ring were explored to enhance potency. The most potent compound from this series, a p-coumaric acid derivative (5b ), exhibited a pIC₅₀ of 4.99 in the monophenolase assay. Another compound, a caffeamide derivative (3a ), showed reasonable potency in the diphenolase assay with a pIC₅₀ of 4.18 healthwire.pk. These inhibitory activities were found to be independent of the compounds' antiradical properties, suggesting a direct interaction with the enzyme's active site healthwire.pk.

Another study reported a series of novel cinnamic acid piperazine amide derivatives with potent tyrosinase inhibitory activity. In this series, compounds featuring a p-fluoro piperazine moiety combined with a ferulic acid-derived cinnamoyl group showed significant inhibition. Specifically, compound 11 in this study demonstrated an IC₅₀ value of 61.1 µM unisi.it. Molecular docking simulations indicated that this compound could fit into the active site of mushroom tyrosinase to establish key binding interactions unisi.it.

Table 2: Tyrosinase Inhibitory Activity of Cinnamoyl Piperazine Derivatives

| Compound Derivative | Assay Type | Activity Metric | Value | Source |

|---|---|---|---|---|

| p-Coumaric acid derivative (5b) | Monophenolase | pIC₅₀ | 4.99 | healthwire.pk |

| Caffeamide derivative (3a) | Diphenolase | pIC₅₀ | 4.18 | healthwire.pk |

| Ferulic acid-p-fluoro piperazine amide (11) | Tyrosinase Inhibition | IC₅₀ | 61.1 µM | unisi.it |

| Ferulic acid-p-methoxybenzyl piperazine amide (10) | Tyrosinase Inhibition | IC₅₀ | 66.5 µM | unisi.it |

Antimalarial Activity

The piperazine ring is a well-established scaffold in the development of antimalarial agents, and its incorporation into cinnamoyl derivatives has been explored as a strategy to identify new compounds effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

An N-cinnamoylated analogue of chloroquine (B1663885) was reported to be a dual-stage antimalarial compound, showing potent activity against both the blood stage (including the chloroquine-resistant W2 strain) and the liver stage of P. falciparum. The 4-amino-7-chloroquinoline moiety was crucial for this activity, and the compound also demonstrated in vivo efficacy against rodent malaria parasites. This highlights the potential of combining the cinnamoyl group with known antimalarial pharmacophores.

While research on this compound itself is not extensively detailed, studies on related structures provide insight into their potential. Piperidine alkaloids, which are structurally related to piperazines, have shown moderate antimalarial activity against P. falciparum. The search for new antimalarial drugs remains critical due to the spread of parasite resistance to existing therapies like artemisinin (B1665778) and chloroquine. The synthesis of various heterocyclic compounds containing the piperazine moiety continues to be a promising avenue in the discovery of novel and effective antimalarial agents.

Agricultural Applications (e.g., Fungicidal, Insecticidal, Herbicidal, Avian Repellent)

The exploration of cinnamoylpiperazine and its analogs in agriculture is an emerging field, with researchers investigating their potential to protect crops from various pests and diseases. The inherent biological activities of the cinnamoyl and piperazine moieties serve as a foundation for the development of new agrochemicals.

Fungicidal Activity:

Research has indicated that derivatives of cinnamoylpiperazine possess noteworthy fungicidal properties against a range of plant pathogens. A study focused on newly synthesized cinnamamide (B152044) derivatives, where the morpholine (B109124) moiety of the known fungicide pyrimorph (B610360) was replaced by other cyclic amines including piperazine, revealed promising results. These compounds were evaluated for their ability to inhibit the growth of seven different plant pathogens.

Notably, certain cinnamoylpiperazine derivatives demonstrated significant efficacy against Rhizoctonia solani, a soil-borne fungus responsible for causing diseases in a wide variety of crops. Two compounds, in particular, exhibited inhibition ratios of up to 90% against this pathogen at a concentration of 50 µg/mL researchgate.net.

**Table 1: Fungicidal Activity of Selected Cinnamoylpiperazine Derivatives against *Rhizoctonia solani***

| Compound | Concentration (µg/mL) | Inhibition Ratio (%) |

|---|---|---|

| 11a | 50 | 90 |

| 11l | 50 | 90 |

Data derived from a study on the fungicidal and insecticidal activities of novel cinnamamide derivatives researchgate.net.

The fungicidal potential of incorporating a piperazine ring is further supported by research on other compound classes. For instance, flavonol derivatives containing a piperazine fragment have also been synthesized and shown to exhibit good antifungal activity against various fungi researchgate.net. This suggests that the piperazine moiety can be a valuable component in the design of new antifungal agents.

Insecticidal Activity:

The investigation into the insecticidal properties of this compound and its derivatives is still in its early stages. While a study on substituted cinnamoylpiperazine derivatives was primarily focused on their potential as antinociceptive and anticonvulsive agents, it was noted that their insecticidal activities were also evaluated researchgate.net. However, specific data on their insecticidal efficacy was not detailed in the available summary of the research.

The broader family of amide-containing compounds is a significant area of insecticide research. For example, novel anthranilic diamide (B1670390) insecticides have demonstrated good insecticidal activity mdpi.com. This highlights the potential of amide-based structures, which includes this compound, for the development of new insect control agents. Further research is needed to specifically determine the insecticidal spectrum and potency of this compound and its direct derivatives.

Herbicidal Activity:

Currently, there is limited direct evidence to support the use of this compound as a herbicide. However, the herbicidal potential of related compounds offers some intriguing possibilities. Cinnamaldehyde, a precursor in the synthesis of this compound, has been identified as having herbicidal properties researchgate.net. This suggests that the cinnamoyl moiety could contribute to phytotoxic activity.

Furthermore, research into other piperazine-containing compounds has shown herbicidal effects. While structurally distinct, the herbicide cinmethylin (B129038) contains a piperidine ring, which is structurally related to piperazine, and is known to inhibit cell division in weeds nih.gov. The development of herbicides from natural compounds is a growing area of interest, and the structural motifs present in this compound could serve as a basis for future research in this domain nih.govresearchgate.netmdpi.com.

Avian Repellent:

The potential for cinnamyl derivatives to act as avian repellents has been explored, suggesting a possible application for compounds like this compound in preventing crop damage by birds. Studies have investigated the structure-activity relationships of cinnamyl and coniferyl derivatives in repelling European Starlings nih.gov. The findings indicate that the chemical structure of these compounds plays a significant role in their repellent effects.

While direct testing of this compound as an avian repellent has not been reported, the known repellent properties of cinnamyl-based compounds provide a rationale for its investigation in this area. The development of effective and environmentally benign bird repellents is a key goal in agricultural pest management researchgate.net.

Structure Activity Relationship Sar Studies of 1 Cinnamoylpiperazine Derivatives

General Principles of SAR in Cinnamoylpiperazine Research

The fundamental principle of SAR in the context of cinnamoylpiperazine research is to identify the key chemical motifs, or pharmacophores, responsible for the molecule's interaction with a biological target. nih.gov The 1-cinnamoylpiperazine (B1353694) scaffold can be conceptually divided into three main regions for modification: the cinnamoyl moiety, the amide linker, and the piperazine (B1678402) ring. nih.govnih.gov Researchers systematically introduce various substituents at different positions on the cinnamoyl ring and modify the piperazine ring to probe the electronic, steric, and hydrophobic requirements of the target's binding site. nih.govnih.gov This process allows for the optimization of multiple properties, including potency, selectivity, and pharmacokinetic profiles, guiding the development from a preliminary hit to a viable drug candidate. nih.gov

Impact of Substitutions on the Cinnamoyl Moiety on Biological Activity

Modifications to the phenyl ring of the cinnamoyl group have a profound impact on the biological activity of this compound derivatives. The nature, position, and size of the substituents can drastically alter the compound's efficacy and target selectivity.

For instance, in the development of cholinesterase inhibitors for potential use in Alzheimer's disease, the substitution pattern on the cinnamoyl ring is critical. nih.govresearchgate.net Studies on a series of substituted cinnamoyl piperidinyl acetates revealed that electron-withdrawing groups, particularly at the ortho position, enhance inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A 2-chloro substitution resulted in the most potent AChE inhibitor in one study, while a 2-bromo group showed the highest potency against BChE. nih.govresearchgate.net This suggests that the electronic and steric effects of the substituent improve interactions within the enzyme's active site. nih.gov Conversely, substitutions at the para position with groups like 4-chloro or 4-bromo were found to be less effective, indicating that the positional arrangement significantly influences potency. nih.gov

In the context of tyrosinase inhibitors, cinnamoyl compounds were generally found to be slightly less potent than their corresponding benzoyl analogues, although specific substitutions could reverse this trend. nih.gov This highlights that the vinyl group of the cinnamoyl moiety plays an important, but complex, role in enzyme inhibition. researchgate.net

| Compound ID | Substitution on Cinnamoyl Ring | Position | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|---|

| 5a | Unsubstituted | - | Not specified | 43.69 ± 2.84 |

| 5b | Chloro | ortho (2) | 19.74 ± 0.96 | 17.51 ± 4.79 |

| 5c | Bromo | ortho (2) | Not specified | 14.11 ± 5.78 |

| 5e | Fluoro | meta (3) | 37.65 | Not specified |

| 5i | Chloro | para (4) | Lower activity | Lower activity |

| 5j | Bromo | para (4) | Lower activity | Lower activity |

| 5q | 4-ethoxy-3-methoxy | meta/para | Not specified | 13.49 ± 0.44 |

Influence of Piperazine Ring Modifications on Pharmacological Profiles

The piperazine ring is a crucial component, recognized as a "privileged structure" in drug discovery due to its frequent appearance in successful drugs and its ability to influence pharmacokinetic properties. nih.govnih.gov Its two nitrogen atoms can be modified to fine-tune a molecule's basicity, solubility, and ability to form hydrogen bonds, which in turn affects bioavailability and target engagement. nih.gov

In SAR studies of tyrosinase inhibitors, replacing a phenyl group on the piperazine nitrogen with a benzyl (B1604629) group generally led to more potent analogues. nih.gov This suggests that increased flexibility or basicity in this part of the molecule is important for interacting with the target enzyme. nih.gov Further investigation by replacing the piperazine ring with a piperidine (B6355638) ring, which lacks the second nitrogen, helped to clarify the influence of basicity on activity. nih.govacs.org In another context, research on anti-influenza agents based on the nucleozin (B1677030) scaffold showed that replacing the rigid piperazine ring with more flexible systems led to a loss of activity, highlighting the structural importance of the constrained ring for maintaining the active conformation. researchgate.netplos.org

| Core Scaffold | Modification | General Potency Observation |

|---|---|---|

| Cinnamoylpiperazine | Phenylpiperazine vs. Benzylpiperazine | Benzylpiperazine analogues were generally more potent. |

| Cinnamoylpiperazine | Piperazine vs. Piperidine Ring | Helped to elucidate the role of the second nitrogen and overall basicity in enzyme interaction. |

Stereochemical Considerations in SAR

While the available research on this compound derivatives does not extensively detail stereochemical SAR, it remains a critical aspect of drug design. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a chiral biological target, such as an enzyme or receptor active site. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different potency, efficacy, and metabolic profiles. For cinnamoylpiperazine derivatives that contain stereocenters, investigating the activity of individual stereoisomers is a crucial step in optimizing their pharmacological profile.

Computational Chemistry and In Silico SAR Analysis

Computational methods are indispensable tools for accelerating the drug discovery process by predicting how molecular structure relates to activity before synthesis is undertaken. nih.gov These in silico techniques allow for the rapid screening of virtual libraries and provide insights into the molecular interactions that govern a drug's function. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. alrasheedcol.edu.iq This method helps to visualize and analyze the interactions between the ligand (the cinnamoylpiperazine derivative) and the amino acid residues in the binding site of the target enzyme or receptor. nih.govijper.org

For cinnamoyl-based cholinesterase inhibitors, docking studies confirmed stable interactions with both the catalytic and peripheral anionic sites of AChE. researchgate.net For example, the 2-chlorophenyl group of a potent inhibitor was shown to interact with residues Phe295 and Arg296 through halogen and hydrophobic interactions. researchgate.net In studies of tyrosinase inhibitors, docking revealed that cinnamoyl analogues adopted a different binding mode compared to benzoyl analogues, orienting their benzyl group toward a different hydrophobic pocket, which could explain the observed differences in potency. nih.gov These insights are invaluable for rationally designing new derivatives with improved binding affinity. nih.gov

Beyond target binding, it is essential that a potential drug possesses favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties and assess a compound's "drug-likeness." nih.govijsdr.org

A key concept in this area is Lipinski's Rule of Five, which provides guidelines for physicochemical properties common to orally active drugs. mdpi.com These rules assess parameters such as molecular weight (MW < 500 Da), lipophilicity (logP < 5), the number of hydrogen bond donors (HBD ≤ 5), and the number of hydrogen bond acceptors (HBA ≤ 10). nih.gov Researchers developing novel piperazine derivatives use platforms like SwissADME to calculate these properties and filter out compounds with predicted poor oral bioavailability. ijsdr.orgmdpi.com Quantitative Estimate of Drug-likeness (QED) is another metric that integrates multiple molecular properties to provide a score of how closely a compound resembles known drugs. nih.gov By evaluating these parameters early, computational analysis helps prioritize the synthesis of compounds that have a higher probability of success in later stages of drug development. mdpi.com

Mechanistic Insights into this compound Action Remain Elusive

Despite the interest in the pharmacological potential of piperazine and cinnamoyl moieties, detailed mechanistic investigations into the specific actions of the compound this compound are not extensively documented in publicly available scientific literature. While research exists for various derivatives of both piperazine and cinnamoyl amides, a comprehensive understanding of how this compound exerts its effects at the molecular and cellular level is yet to be fully elucidated. The following sections outline the established methodologies used to investigate the mechanisms of action for novel compounds, highlighting the type of data that would be necessary to fully characterize the pharmacological profile of this compound.

Mechanistic Investigations of 1 Cinnamoylpiperazine Action

A thorough investigation into the mechanism of action of 1-Cinnamoylpiperazine (B1353694) would necessitate a multi-faceted approach, encompassing target identification, receptor and enzyme interaction studies, cellular pathway analysis, and validation in relevant pharmacological models.

The initial and most critical step in elucidating the mechanism of a compound is the identification and validation of its biological target(s). For this compound, this would involve a series of experimental strategies to pinpoint the specific proteins, receptors, or enzymes with which it interacts to produce a biological response. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, could be employed. Subsequent identification of these captured proteins would typically be achieved through mass spectrometry.

Furthermore, computational approaches, including molecular docking studies, could predict potential binding sites on known protein structures. These in silico predictions would then require experimental validation. Genetic methods, such as CRISPR-Cas9 screening, could also be utilized to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its molecular target or pathway.

Once potential targets, particularly receptors, are identified, receptor binding assays are essential to quantify the affinity of this compound for these targets. These assays typically use a radiolabeled or fluorescently-labeled ligand known to bind to the receptor of interest. By measuring the ability of this compound to displace the labeled ligand, its binding affinity (Ki) can be determined.

Such studies would clarify whether this compound acts as an agonist, antagonist, or allosteric modulator at specific receptors. Given that many piperazine-containing compounds exhibit activity at various neurotransmitter receptors, a comprehensive screening against a panel of receptors, such as dopaminergic, serotonergic, and adrenergic receptors, would be highly informative.

If this compound is found to interact with an enzyme, enzyme kinetic studies are crucial to characterize the nature of this interaction. These studies involve measuring the rate of the enzymatic reaction in the presence and absence of the compound. By analyzing the data, typically using Michaelis-Menten kinetics and Lineweaver-Burk plots, it can be determined whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Key parameters derived from these studies include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). This information provides a quantitative measure of the compound's potency and reveals its mode of interaction with the enzyme's active or allosteric sites. For example, studies on other cinnamoyl derivatives have revealed inhibitory effects on enzymes like tyrosinase. nih.gov

Table 1: Illustrative Data from Enzyme Kinetic Studies

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µmol/min) |

| 0 | 0.1 | 10.2 |

| 0 | 0.2 | 18.5 |

| 0 | 0.5 | 35.7 |

| 0 | 1.0 | 50.0 |

| 10 | 0.1 | 6.8 |

| 10 | 0.2 | 12.1 |

| 10 | 0.5 | 23.8 |

| 10 | 1.0 | 33.3 |

| This is a hypothetical data table to illustrate the type of results obtained from enzyme kinetic studies. |

For instance, if this compound binds to a G-protein coupled receptor (GPCR), downstream effects such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization could be measured. nih.govmdpi.com Western blotting could be used to assess changes in the phosphorylation state of key signaling proteins, such as those in the MAPK/ERK or PI3K/Akt pathways. Reporter gene assays can also be employed to monitor the activation or inhibition of specific transcription factors.

To translate molecular and cellular findings into a physiological context, the effects of this compound must be studied in relevant in vitro and in vivo pharmacological models. In vitro models could include primary cell cultures or tissue preparations that express the identified target. For example, if the target is a neuronal receptor, electrophysiological recordings from cultured neurons could reveal how the compound alters neuronal excitability.

Preclinical Research and Development

In Vitro Efficacy Studies

In vitro studies are crucial for understanding the direct effects of a compound on biological systems at the cellular and molecular level. For 1-cinnamoylpiperazine (B1353694), these studies have primarily centered on its antiviral properties.

Cell-based assays are fundamental in early-stage drug discovery to determine a compound's activity in a biological context. Research on this compound, also referred to as F66 in some studies, has demonstrated its activity against influenza A virus.

In one study, the efficacy of F66 was evaluated against various influenza A virus strains using plaque formation assays. The compound showed significant inhibitory effects on the replication of several H1N1 and H3N2 strains. Notably, at a concentration of 5 µM, F66 exhibited substantial inhibition of plaque formation for strains such as A/California/07/2009 (H1N1) and A/Perth/16/09 (H3N2).

| Influenza A Virus Strain | Concentration of this compound (F66) | Inhibition of Plaque Formation (%) |

| A/California/07/2009 (H1N1) | 5 µM | 14% |

| A/New Caledonia/20/99 (H1N1) | 5 µM | 33% |

| A/Perth/16/09 (H3N2) | 5 µM | 71% |

This table presents the percentage of plaque formation in the presence of 5 µM of this compound (F66) relative to an untreated control.

Furthermore, in immunostaining assays designed to detect the viral nucleoprotein (NP), F66 was found to be more active than ribavirin, a known antiviral drug, when tested against the A/PuertoRico/8/34(H1N1) strain at the same concentration.

Biochemical assays are employed to understand the specific molecular mechanisms by which a compound exerts its effects. For this compound (F66), its activity was initially predicted through in silico docking models, which suggested it targets the influenza A nucleoprotein (NP). This protein is essential for the replication of the virus.

Hemagglutination assays were also conducted to assess the inhibitory effect of F66 on the activity of viral proteins. In tests against the highly virulent A/Chicken/Kurgan/2005(H5N1) strain, F66 inhibited the virus's hemagglutination activity by 50% at a concentration range of 1 to 5 µM. This indicates a direct interference with a key viral function.

In Vivo Efficacy Studies

Following promising in vitro results, the efficacy of this compound was further evaluated in living organisms to understand its effects in a more complex biological system.

Animal models of disease are critical for assessing the potential therapeutic benefit of a compound in a physiological setting. In the case of this compound (F66), mouse models of influenza A infection have been utilized.

In a challenge experiment, mice were infected with the A/Aichi/02/68 (H3N2) virus. Treatment with F66 demonstrated a dose-dependent protective effect. The maximum protection level of 31.6% was observed in mice receiving a daily dose of 22.5 mg/kg.

| Treatment Group | Daily Dosage | Protection Level (%) |

| This compound (F66) | 7.5 mg/kg | Moderate |

| This compound (F66) | 22.5 mg/kg | 31.6% |

This table summarizes the protective efficacy of this compound (F66) in a mouse model of influenza A (H3N2) infection.

Proof-of-concept studies aim to confirm that a drug candidate has the expected pharmacological effect in a living organism. For this compound (F66), these studies have further substantiated its potential as an anti-influenza agent.

In an emergency prophylaxis study in mice infected with influenza A, the administration of F66 was shown to increase the lifespan of the animals by 2.7 days. The level of protection observed with F66 treatment reached up to 40%, which is comparable to the 60% protection provided by rimantadine in a similar experimental setup. While these results are promising, they are noted to be inferior to the protection levels achieved with oseltamivir, which is consistent with oseltamivir's higher in vitro potency.

Preclinical Assessment for Therapeutic Translation

Based on the available preclinical data, this compound (F66) has demonstrated a notable profile as an antiviral agent specifically targeting influenza A virus. Its mechanism of action, involving the inhibition of the viral nucleoprotein, presents a different target compared to some existing antiviral drugs.

The in vitro studies have established its activity across multiple influenza A strains, including a highly virulent avian strain. The in vivo studies in mice have provided proof-of-concept for its protective effects, showing a reduction in the severity of the infection and an increase in survival time. The observed dose-dependent efficacy in animal models is a positive indicator for its potential therapeutic application.

Further preclinical development would be necessary to fully characterize its pharmacokinetic and toxicological profiles before it could be considered for clinical trials in humans.

Future Directions and Research Perspectives

Design of Novel Cinnamoylpiperazine Analogues with Enhanced Selectivity and Potency

A primary objective in medicinal chemistry is the continual refinement of lead compounds to maximize efficacy while minimizing off-target effects. For cinnamoylpiperazine derivatives, future design strategies will concentrate on enhancing both potency and selectivity for their designated biological targets. This involves meticulous chemical modifications to the core structure, guided by an understanding of structure-activity relationships (SAR).

Researchers are exploring various synthetic modifications to achieve these goals. Key strategies include:

Substitution on the Phenyl Ring: Introducing different functional groups (e.g., hydroxyl, methoxy, halogen) at various positions on the cinnamoyl moiety's phenyl ring to modulate electronic properties and steric interactions with the target protein.

Modification of the Piperazine (B1678402) Ring: Altering the piperazine scaffold, for instance, by N-alkylation or N-arylation, to influence solubility, metabolic stability, and binding affinity.

Alterations to the Linker: Modifying the α,β-unsaturated carbonyl system of the cinnamoyl group, which can act as a Michael acceptor, to fine-tune reactivity and selectivity.

Rational drug design, often based on co-crystal structures of lead compounds with their target enzymes, provides a powerful approach for creating analogues with improved characteristics. nih.gov By understanding the precise binding interactions, chemists can design new molecules that fit more effectively into the target's active site, leading to enhanced potency and selectivity. nih.govresearchgate.net

Table 1: Strategies for Analogue Design

| Structural Moiety | Modification Strategy | Goal |

|---|---|---|

| Cinnamoyl Phenyl Ring | Introduction of various substituents (e.g., -OH, -OCH3, -Cl) | Enhance binding affinity, modulate electronic properties |

| Piperazine Scaffold | N-substitution with alkyl or aryl groups | Improve pharmacokinetic properties and target interaction |

| α,β-Unsaturated Carbonyl | Bioisosteric replacement or modification | Fine-tune reactivity and selectivity, reduce off-target effects |

Exploration of New Therapeutic Indications

While initial research has highlighted the potential of cinnamoylpiperazine derivatives in specific areas, their diverse biological activities suggest they may be effective against a wider range of diseases. The cinnamoyl moiety is a key pharmacophore in many natural and synthetic compounds with demonstrated anti-inflammatory, anti-cancer, neuroprotective, and anti-infective properties. nih.govnih.gov

Future research will likely involve screening libraries of cinnamoylpiperazine analogues against a broad panel of biological targets to uncover novel therapeutic opportunities. High-throughput screening (HTS) campaigns can rapidly assess the activity of thousands of compounds against various enzymes, receptors, and cell lines, potentially identifying new and unexpected applications.

Potential new indications for cinnamoylpiperazine derivatives could include:

Neurodegenerative Diseases: Given the neuroprotective potential of similar compounds, exploring their efficacy in models of diseases like Alzheimer's and Parkinson's is a logical next step. nih.gov

Metabolic Disorders: Some related natural products have shown promise as hypoglycemic agents, suggesting a possible role for cinnamoylpiperazine analogues in managing diabetes. nih.gov

Infectious Diseases: The anti-infective properties of cinnamaldehyde (B126680) analogues warrant investigation into the potential of cinnamoylpiperazine derivatives against various bacterial, fungal, or viral pathogens. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery. nih.gov This integration allows for a more efficient and rational design process, reducing the time and cost associated with bringing a new drug to market. nih.gov In the context of cinnamoylpiperazine research, these hybrid approaches are indispensable for accelerating progress.

Computational techniques play a crucial role in the early stages of drug design. tdl.org Methods such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are used to predict how different cinnamoylpiperazine analogues will bind to their biological targets. nih.gov These in silico studies help prioritize which compounds to synthesize and test, focusing resources on the most promising candidates. nih.gov

Table 2: Computational and Experimental Synergy in Drug Design

| Methodology | Application in Cinnamoylpiperazine Research | Benefit |

|---|---|---|

| Computational | ||

| Molecular Docking | Predicting binding modes and affinities of analogues to target proteins. | Prioritization of synthetic candidates. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features required for biological activity. | Guiding the design of new scaffolds. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of binding interactions. nih.gov |

| Experimental | ||

| In Vitro Enzyme Assays | Measuring the inhibitory activity (e.g., IC50) of synthesized compounds. | Validating computational predictions and quantifying potency. |

| X-ray Crystallography | Determining the 3D structure of an analogue bound to its target. | Providing precise structural data to guide further design iterations. nih.gov |

| Cell-based Assays | Evaluating the effect of compounds on cellular functions and pathways. | Assessing biological activity in a more complex physiological context. |

The predictions and hypotheses generated by computational models are then validated through rigorous experimental testing. nih.gov This iterative cycle of computational design followed by experimental validation allows for the rapid optimization of lead compounds, accelerating the development of novel cinnamoylpiperazine-based therapeutics. nih.gov

Development of Multi-targeted Cinnamoylpiperazine Derivatives

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov A promising therapeutic strategy for these conditions is the development of multi-target drugs, single molecules designed to interact with two or more distinct biological targets simultaneously. nih.gov This approach can offer superior efficacy and a lower risk of adverse events compared to combination therapies. nih.gov

The cinnamoylpiperazine scaffold is well-suited for the development of multi-target agents through a strategy known as molecular hybridization. nih.gov This involves combining the pharmacophoric features of 1-cinnamoylpiperazine (B1353694) with those of another known ligand into a single chimeric molecule. For example, in the context of Alzheimer's disease, one could design a hybrid molecule that inhibits both cholinesterases and beta-secretase 1 (BACE-1), two key enzymes in the disease's progression. nih.govnih.gov The rational design of such molecules relies heavily on molecular modeling to ensure the new chemical entity can effectively fit into the binding sites of multiple targets. nih.gov

Future research will focus on identifying optimal target combinations for specific diseases and designing novel cinnamoylpiperazine-based hybrids that can modulate these targets effectively. This represents a sophisticated approach to drug design that could yield significant breakthroughs in treating complex, multi-factorial illnesses.

Q & A

Q. What are the recommended safety protocols for handling 1-Cinnamoylpiperazine derivatives in laboratory settings?

- Methodological Answer: Follow OSHA and JIS guidelines for personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved attire. Conduct operations in a fume hood to minimize inhalation risks. For spills, use inert absorbents and avoid direct skin contact. Safety data for structurally similar compounds, such as 1-(4-Chlorophenyl)piperazine, emphasize immediate decontamination and first-aid measures for inhalation or dermal exposure .

Q. How can researchers optimize the synthesis of this compound analogs using piperazine scaffolds?

- Methodological Answer: Piperazine derivatives are typically synthesized via nucleophilic substitution or amide coupling. For example, 1-(2,4-Dichlorophenyl)piperazine is prepared by reacting dichlorophenylamine with piperazine under reflux in a polar aprotic solvent (e.g., DMF). Purification via normal-phase chromatography (10% methanol/0.1% ammonium) yields >95% purity. Adjust stoichiometry and reaction time to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?